molecular formula C21H14N2O B274276 11-Methoxydibenzo[a,c]phenazine

11-Methoxydibenzo[a,c]phenazine

Cat. No. B274276
M. Wt: 310.3 g/mol
InChI Key: GNRGOLFXGWHGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methoxydibenzo[a,c]phenazine (MDP) is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of phenazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 11-Methoxydibenzo[a,c]phenazine is not fully understood. However, it has been proposed that 11-Methoxydibenzo[a,c]phenazine exerts its biological activities through the inhibition of various enzymes and signaling pathways, such as cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. 11-Methoxydibenzo[a,c]phenazine has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
11-Methoxydibenzo[a,c]phenazine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 11-Methoxydibenzo[a,c]phenazine has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

11-Methoxydibenzo[a,c]phenazine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 11-Methoxydibenzo[a,c]phenazine has also been found to exhibit low toxicity, which makes it a safe candidate for preclinical studies. However, 11-Methoxydibenzo[a,c]phenazine has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, 11-Methoxydibenzo[a,c]phenazine has poor bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on 11-Methoxydibenzo[a,c]phenazine. One of the potential applications of 11-Methoxydibenzo[a,c]phenazine is in the development of new anti-inflammatory drugs. Further studies are needed to elucidate the exact mechanism of action of 11-Methoxydibenzo[a,c]phenazine and to identify its molecular targets. Additionally, the development of new formulations of 11-Methoxydibenzo[a,c]phenazine with improved solubility and bioavailability could enhance its therapeutic potential. Further studies are also needed to investigate the potential of 11-Methoxydibenzo[a,c]phenazine as a new antibiotic and anticancer agent.

Synthesis Methods

The synthesis of 11-Methoxydibenzo[a,c]phenazine involves the condensation of 2-amino-4-methoxybenzoic acid with 1,2-diaminobenzene in the presence of a dehydrating agent, such as phosphorus oxychloride. The resulting product is then subjected to oxidative cyclization using a suitable oxidizing agent, such as potassium permanganate or sodium dichromate, to form 11-Methoxydibenzo[a,c]phenazine. The overall yield of this process is around 50%.

Scientific Research Applications

11-Methoxydibenzo[a,c]phenazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 11-Methoxydibenzo[a,c]phenazine has also been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which makes it a potential candidate for the development of new antibiotics. Additionally, 11-Methoxydibenzo[a,c]phenazine has been shown to possess anticancer properties, which make it a promising candidate for the development of new cancer therapies.

properties

Product Name

11-Methoxydibenzo[a,c]phenazine

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

11-methoxyphenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C21H14N2O/c1-24-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3

InChI Key

GNRGOLFXGWHGSA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.